molecular formula C8H10N2O2 B014474 N,N-Dimethyl-4-nitroaniline CAS No. 100-23-2

N,N-Dimethyl-4-nitroaniline

Cat. No.: B014474
CAS No.: 100-23-2
M. Wt: 166.18 g/mol
InChI Key: QJAIOCKFIORVFU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is also known as 4-nitro-N,N-dimethylaniline. This compound is characterized by a nitro group (-NO2) attached to the para position of an aniline ring, which is further substituted with two methyl groups (-CH3) on the nitrogen atom. It appears as a yellow crystalline solid and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of N,N-dimethylaniline. This process typically uses concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the para position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization from solvents such as ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-nitroaniline is unique due to the presence of both the nitro group and the dimethylamino group, which confer distinct chemical and physical properties. These groups make it highly versatile for various applications, including its use as a model compound in non-linear optical studies and its role in detecting reactive oxygen species .

Properties

IUPAC Name

N,N-dimethyl-4-nitroaniline
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InChI

InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAIOCKFIORVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059209
Record name N,N-Dimethyl-4-nitroaniline
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Molecular Weight

166.18 g/mol
Source PubChem
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CAS No.

100-23-2
Record name N,N-Dimethyl-4-nitroaniline
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Record name Benzenamine, N,N-dimethyl-4-nitro-
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Record name N,N-Dimethyl-4-nitroaniline
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Record name N,N-Dimethyl-4-nitroaniline
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Record name N,N-dimethyl-4-nitroaniline
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Synthesis routes and methods I

Procedure details

Considering the electrophilic nature of the NOx species generated by the photofragmentation of RDX and PETN and their resemblance to the active electrophiles in aromatic nitration reactions, reactions between electron-rich tertiary aromatic amines and the photofragments of RDX and PETN were selected. It was found that photolysis (λ=313 nm) of a mixture of N,N-dimethylaniline (DMA) and 2 equivalents of either RDX or PETN for 10 minutes in acetonitrile under anaerobic conditions afforded the formation of N,N-dimethyl-4-nitroaniline (DMNA) in 14% yield (GC yield). Higher yields of DMNA were obtained with longer photolysis times and DMNA was formed in ca. 80% yield after 1 hour. The photoreaction between DMA and either RDX or PETN under anaerobic conditions was observed to produce only a single, yellow-colored product (DMNA) and other side products were not evident by TLC or GC-MS analyses. The 1H-NMR, IR and high-resolution mass spectra of the isolated yellow product matched those obtained for an authentic commercial sample of DMNA. Conducting the photolysis under aerobic conditions resulted in partial demethylation of DMA and yielded a mixture of DMNA and its demethylated analog, N-methyl-4-nitroaniline (13) (see Scheme 1). Photolysis of DMA with ammonium nitrate was also found to produce DMNA, although relatively longer photolysis times (>30 minutes) were required and greater amounts of demethylated side products were observed (possibly due to the presence of water or other nucleophiles in the solutions).
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Synthesis routes and methods II

Procedure details

Considering the electrophilic nature of the NOx species generated by the photofragmentation of RDX and PETN and their resemblance to the active electrophiles in aromatic nitration reactions, reactions between electron-rich tertiary aromatic amines and the photofragments of RDX and PETN were selected. It was found that photolysis (λ=313 nm) of a mixture of N,N-dimethylaniline (DMA) and 2 equivalents of either RDX or PETN for 10 minutes in acetonitrile under anaerobic conditions afforded the formation of N,N-dimethyl-4-nitroaniline (DMNA) in 14% yield (GC yield). Higher yields of DMNA were obtained with longer photolysis times and DMNA was formed in ca. 80% yield after 1 hour. The photoreaction between DMA and either RDX or PETN under anaerobic conditions was observed to produce only a single, yellow-colored product (DMNA) and other side products were not evident by TLC or GC-MS analyses. The 1H-NMR, IR and high-resolution mass spectra of the isolated yellow product matched those obtained for an authentic commercial sample of DMNA. Conducting the photolysis under aerobic conditions resulted in partial demethylation of DMA and yielded a mixture of DMNA and its demethylated analog, N-methyl-4-nitroaniline (13) (see Scheme 1). Photolysis of DMA with ammonium nitrate was also found to produce DMNA, although relatively longer photolysis times (>30 minutes) were required and greater amounts of demethylated side products were observed (possibly due to the presence of water or other nucleophiles in the solutions).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for N,N-Dimethyl-4-nitroaniline?

A: this compound has the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. Spectroscopically, it exhibits a characteristic UV-Vis absorption band sensitive to solvent polarity, with significant solvatochromic behavior observed in various solvents, including lithium perchlorate-diethyl ether solutions. []

Q2: What are the potential applications of this compound in material science?

A: DMNA has been explored for its potential in holographic data storage applications due to its photoreactivity. Studies have shown that incorporating DMNA into polymer matrices like PMMA/PQ significantly enhances the diffraction efficiency and dynamic range of the material, making it suitable for high-capacity optical storage. [, ] Additionally, its piezoelectric properties have been utilized in developing highly aligned electrospun fibers with embedded DMNA nanocrystals. [] These composite fibers exhibit a high piezoelectric output response, making them promising for energy harvesting applications. []

Q3: How does this compound perform under high pressure and supercritical conditions?

A: Studies utilizing this compound as a solvatochromic probe have determined the Kamlet-Taft solvent parameters (π) of high pressure and supercritical water. [] Results showed a linear relationship between π and water density, except near the critical region, indicating local density augmentation around the molecule. []

Q4: What is the role of this compound in photochemistry and polymerization?

A: this compound acts as a photosensitizer in the presence of N,N-dimethylaniline, forming a new bimolecular photoinitiation system for polymerization. [] This system exhibits higher efficiency and lower initiator consumption compared to traditional bifunctional ketones. [] Research also highlights the use of laser-assisted photochemistry with this compound as a polymerization initiator. []

Q5: How is computational chemistry used to study this compound?

A: Computational methods like density functional theory (DFT) have been employed to calculate the first hyperpolarizabilities of DMNA and its derivatives, offering insights into their nonlinear optical properties. [] Furthermore, QM/MM simulations, incorporating polarizable force fields, have helped understand the impact of solvent electronic polarization on DMNA's charge transfer excitation, contributing to the understanding of its solvatochromic behavior. []

Q6: What is known about the stability of this compound?

A: While specific stability data for DMNA is limited in the provided research, its thermal properties, including enthalpy of fusion and sublimation, have been investigated. [] This information is crucial for understanding its behavior under various processing conditions.

Q7: Are there any environmental concerns associated with this compound?

A: Research on the photocatalytic degradation of methyl orange using layered black phosphorus revealed this compound as one of the degradation products. [] This finding suggests potential pathways for DMNA degradation in environmental remediation processes.

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